Methyl 2-hydroxy-3-methylbutanoate

Description

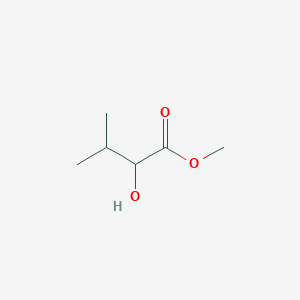

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGBMDFJWFIEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339010 | |

| Record name | Methyl 2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17417-00-4 | |

| Record name | Methyl 2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-hydroxy-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-hydroxy-3-methylbutanoate: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of methyl 2-hydroxy-3-methylbutanoate, a chiral α-hydroxy ester of significant interest in pharmaceutical synthesis and the flavor and fragrance industry. We will delve into its chemical and physical properties, detailed structural analysis, synthetic methodologies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

Methyl 2-hydroxy-3-methylbutanoate, also known as methyl α-hydroxyisovalerate, is an organic compound with the chemical formula C6H12O3[1][2]. It is the methyl ester of 2-hydroxy-3-methylbutanoic acid. The presence of a stereocenter at the α-carbon imparts chirality to the molecule, leading to the existence of two enantiomers: (S)-methyl 2-hydroxy-3-methylbutanoate and (R)-methyl 2-hydroxy-3-methylbutanoate. The specific stereoisomer is often crucial for its biological activity and sensory properties.

This molecule serves as a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its utility also extends to the food and beverage industry, where it can contribute to the flavor and aroma profiles of various products.

Molecular Structure and Stereochemistry

The fundamental structure of methyl 2-hydroxy-3-methylbutanoate consists of a four-carbon butanoate backbone with a hydroxyl group on the second carbon (α-position) and a methyl group on the third carbon. The carboxylic acid is esterified with a methyl group.

Caption: 2D structure of Methyl 2-hydroxy-3-methylbutanoate.

The chirality at the C2 position is a critical feature. The (S)-enantiomer, in particular, is a valuable precursor for the synthesis of other chiral molecules, such as amino acids. The separation and characterization of these enantiomers are often accomplished using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase[3].

Physical and Chemical Properties

A summary of the key physical and chemical properties of methyl 2-hydroxy-3-methylbutanoate is presented in the table below. It is important to note that some properties may vary slightly between the racemic mixture and the individual enantiomers.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O3 | [1][2] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 17417-00-4 (racemate), 24347-63-5 ((S)-enantiomer) | [1] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 165-166 °C at 760 mmHg (estimated) | [5] |

| Vapor Pressure | 0.622 mmHg at 25 °C (estimated) | [5] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [5] |

| logP (o/w) | 0.314 (estimated) | [5] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of methyl 2-hydroxy-3-methylbutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen atoms in the molecule. Expected chemical shifts (δ) are approximately:

-

~0.9-1.1 ppm (doublet, 6H): Two methyl groups of the isopropyl moiety.

-

~2.0-2.2 ppm (multiplet, 1H): The methine proton of the isopropyl group.

-

~3.7-3.8 ppm (singlet, 3H): The methyl ester protons.

-

~4.0-4.2 ppm (doublet, 1H): The proton on the α-carbon bearing the hydroxyl group.

-

A broad singlet for the hydroxyl proton, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. Predicted chemical shifts are in the regions of:

-

~17-20 ppm: The two methyl carbons of the isopropyl group.

-

~32-35 ppm: The methine carbon of the isopropyl group.

-

~51-53 ppm: The methyl ester carbon.

-

~74-77 ppm: The α-carbon attached to the hydroxyl group.

-

~173-176 ppm: The carbonyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum of methyl 2-hydroxy-3-methylbutanoate will exhibit characteristic absorption bands for its functional groups. As an α-hydroxy ester, the following peaks are expected:

-

Broad O-H stretch: A prominent broad band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding[6].

-

C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of C-H bonds in the alkyl groups[6].

-

C=O stretch: A strong, sharp peak between 1700-1750 cm⁻¹, indicative of the carbonyl group of the ester[6][7].

-

C-O stretches: Two distinct C-O stretching bands are typically observed for esters in the fingerprint region, usually between 1000-1300 cm⁻¹[8][9].

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyl 2-hydroxy-3-methylbutanoate will produce a molecular ion peak ([M]⁺) at m/z = 132. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the ester group as a whole. For this specific molecule, cleavage adjacent to the carbonyl group and the isopropyl group will also lead to characteristic fragment ions. The base peak is often observed at m/z = 43, corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺)[10][11].

Synthesis and Purification

Methyl 2-hydroxy-3-methylbutanoate is typically synthesized by the esterification of 2-hydroxy-3-methylbutanoic acid with methanol.

Synthetic Workflow

Caption: A generalized workflow for the synthesis of Methyl 2-hydroxy-3-methylbutanoate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification for the synthesis of methyl 2-hydroxy-3-methylbutanoate.

Materials:

-

2-hydroxy-3-methylbutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-3-methylbutanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude ester by vacuum distillation to yield pure methyl 2-hydroxy-3-methylbutanoate.

Note: For the synthesis of enantiomerically pure esters, an enantiomerically pure starting acid should be used.

Applications

Chiral Building Block in Drug Development

The (S)-enantiomer of 2-hydroxy-3-methylbutanoic acid and its corresponding methyl ester are valuable chiral synthons in the pharmaceutical industry. They serve as precursors for the synthesis of various chiral drugs. A notable example is in the synthesis of the angiotensin II receptor blocker, Valsartan, where an (S)-valine derivative is a key intermediate. The (S)-2-hydroxy-3-methylbutanoic acid provides a cost-effective and readily available starting material for the preparation of this synthon.

Caption: Conceptual application as a chiral building block in pharmaceutical synthesis.

Flavor and Fragrance Industry

Methyl 2-hydroxy-3-methylbutanoate and related esters are found naturally in some fruits and fermented beverages, such as strawberries and wine, where they contribute to the overall flavor and aroma profile[5]. Their fruity and sweet scent makes them useful as components in fragrance and flavor formulations.

Safety and Toxicology

Methyl 2-hydroxy-3-methylbutanoate is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation[1]. It is also reported to cause skin irritation[1]. The toxicological properties have not been fully investigated, and therefore, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area[12][13].

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[1]

-

H315: Causes skin irritation[1]

-

H335: May cause respiratory irritation[1]

Conclusion

Methyl 2-hydroxy-3-methylbutanoate is a versatile chiral molecule with significant applications in both academic research and industrial settings. Its well-defined stereochemistry makes it a valuable building block for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Furthermore, its pleasant sensory properties have led to its use in the flavor and fragrance sector. A thorough understanding of its chemical properties, structure, and safe handling is crucial for its effective and responsible utilization.

References

-

PubChem. (S)-Methyl 2-hydroxy-3-methylbutanoate. [Link]

-

PubChem. Methyl 2-hydroxy-3-methylbutanoate. [Link]

-

Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. Methyl 2-hydroxy-3-methylbutanoate. [Link]

-

ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3. [Link]

-

The Good Scents Company. methyl 2-hydroxy-3-methyl butanoate, 17417-00-4. [Link]

-

Universal Lab Blog. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

PubChem. Methyl 3-hydroxy-3-methylbutanoate. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

ETH Zürich. DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). [Link]

-

PubMed. RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. [Link]

- Google Patents.

-

PubMed. RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. [Link]

-

Evergreensino Blog. How is Methyl Benzoate used in the fragrance industry?. [Link]

Sources

- 1. (S)-Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 11194352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 552631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 2-hydroxy-3-methylbutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 5. methyl 2-hydroxy-3-methyl butanoate, 17417-00-4 [thegoodscentscompany.com]

- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. purdue.edu [purdue.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to Methyl 2-hydroxy-3-methylbutanoate: Nomenclature, Synthesis, and Application as a Chiral Synthon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-methylbutanoate is a chiral ester of significant interest in synthetic organic chemistry. Its importance lies in its role as a versatile chiral building block, particularly in the pharmaceutical industry. The presence of a hydroxyl group alpha to the ester functionality, along with a chiral center, makes it a valuable precursor for the stereoselective synthesis of complex molecules. This guide provides an in-depth overview of its nomenclature, synonyms, a detailed synthesis protocol, and its critical application in the synthesis of the angiotensin II receptor blocker, Valsartan.

Nomenclature and Synonyms

The correct and unambiguous naming of chemical compounds is crucial for scientific communication. Methyl 2-hydroxy-3-methylbutanoate is known by several names, which can sometimes lead to confusion. A clear understanding of its IUPAC nomenclature and common synonyms is therefore essential.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is methyl 2-hydroxy-3-methylbutanoate .[1][2] The naming follows a clear logic:

-

butanoate : Indicates a four-carbon ester chain.

-

methyl : Specifies the ester is a methyl ester.

-

2-hydroxy : A hydroxyl (-OH) group is located on the second carbon of the butanoate chain.

-

3-methyl : A methyl (-CH3) group is attached to the third carbon.

The molecule contains a stereocenter at the second carbon. Therefore, the absolute configuration is specified as (S) or (R) in the full IUPAC name, for example, methyl (2S)-2-hydroxy-3-methylbutanoate .[3]

Common Synonyms

In literature and commercial catalogs, a variety of synonyms are used for Methyl 2-hydroxy-3-methylbutanoate. These often stem from older naming conventions or are trivial names. Being able to recognize these is key to efficiently searching for information.

| Synonym | Notes |

| Methyl 2-hydroxyisovalerate | "Isovalerate" is a common name for the 3-methylbutanoate structure.[4] |

| 2-Hydroxy-3-methylbutanoic acid methyl ester | A descriptive name indicating the parent acid and the ester group. |

| Methyl α-hydroxyisovalerate | "α" (alpha) denotes the position of the hydroxyl group relative to the carbonyl group. |

| 2-hidroxi-3-metilbutanoato de metilo | Spanish synonym.[4] |

| 2-hydroxy-3-méthylbutanoate de méthyle | French synonym.[4] |

Application as a Chiral Building Block in Pharmaceutical Synthesis

The primary utility of Methyl 2-hydroxy-3-methylbutanoate in the pharmaceutical industry is as a chiral synthon. A chiral synthon is a stereochemically pure building block used to introduce a specific stereocenter into a target molecule. The (S)-enantiomer, (S)-Methyl 2-hydroxy-3-methylbutanoate, is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Valsartan

A prominent example of its application is in the synthesis of Valsartan, a widely prescribed antihypertensive drug.[4] Valsartan's chemical structure contains an (S)-valine moiety, and (S)-Methyl 2-hydroxy-3-methylbutanoate serves as a readily available and cost-effective precursor to this essential part of the final drug molecule.[4]

The synthetic strategy involves the conversion of the hydroxyl group of (S)-2-hydroxy-3-methylbutanoic acid or its methyl ester into an amino group to form an (S)-valine derivative. This transformation is a critical step in the overall synthesis of Valsartan.[4]

Below is a diagram illustrating the logical workflow from the chiral precursor to the final API.

Caption: Workflow for Valsartan synthesis highlighting the role of Methyl 2-hydroxy-3-methylbutanoate.

Synthesis of Methyl 2-hydroxy-3-methylbutanoate

The most common and straightforward method for the synthesis of Methyl 2-hydroxy-3-methylbutanoate is the Fischer esterification of the corresponding carboxylic acid, 2-hydroxy-3-methylbutanoic acid, with methanol in the presence of an acid catalyst.[5][6] This is a reversible reaction, and to drive the equilibrium towards the product (the ester), an excess of the alcohol (methanol) is typically used.[7]

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of (S)-Methyl 2-hydroxy-3-methylbutanoate from (S)-2-hydroxy-3-methylbutanoic acid.

Materials:

-

(S)-2-hydroxy-3-methylbutanoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-2-hydroxy-3-methylbutanoic acid in an excess of anhydrous methanol. For example, for 8.0 g of the acid, 200 ml of methanol can be used.[6]

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. For the scale mentioned above, 3 ml of concentrated H₂SO₄ is appropriate.[6]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction temperature will be the boiling point of methanol (approximately 65 °C).[6] Allow the reaction to proceed for several hours (e.g., 2-4 hours) to ensure completion.[6]

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[6]

-

Extraction: To the residue, add ethyl acetate and water.[6] Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (S)-Methyl 2-hydroxy-3-methylbutanoate.[6]

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography.

Conclusion

Methyl 2-hydroxy-3-methylbutanoate, particularly its (S)-enantiomer, is a fundamentally important chiral building block in modern organic synthesis. Its straightforward synthesis via Fischer esterification and its critical role as a precursor to valuable pharmaceuticals like Valsartan underscore its significance. A thorough understanding of its nomenclature, properties, and synthetic applications is therefore indispensable for researchers and professionals in the field of drug discovery and development.

References

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PubChem. (n.d.). Valsartan. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

Sources

- 1. Documents download module [ec.europa.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Valsartan synthesis - chemicalbook [chemicalbook.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-methylbutanoate, an alpha-hydroxy ester, serves as a valuable chiral building block in organic synthesis and is of significant interest in the development of pharmaceuticals and fine chemicals. A thorough understanding of its physical properties, namely its boiling and melting points, is fundamental for its purification, handling, and application in various chemical processes. This guide provides a comprehensive overview of these critical parameters, delves into the methodologies for their experimental determination, and offers insights into the factors influencing their values.

Compound Identification and Stereochemistry

It is crucial to distinguish between the racemic mixture and the individual stereoisomers of Methyl 2-hydroxy-3-methylbutanoate, as their physical properties can differ.

| Compound Name | CAS Number | Stereochemistry |

| Methyl 2-hydroxy-3-methylbutanoate | 21632-23-5 | Racemic Mixture |

| (S)-Methyl 2-hydroxy-3-methylbutanoate | 24347-63-5 | (S)-Enantiomer |

| (R)-Methyl 2-hydroxy-3-methylbutanoate | 90244-32-9 | (R)-Enantiomer |

The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S), which may exhibit different biological activities and require distinct synthetic and purification strategies.

Physical Properties of Methyl 2-hydroxy-3-methylbutanoate

The accurate determination of boiling and melting points is essential for process design, safety, and quality control. Below is a summary of the available data for these properties.

| Physical Property | Value | Conditions | Data Type | Source |

| Boiling Point | ||||

| (R)-Enantiomer | 165.6 °C | 760 mmHg | Not Specified | [1] |

| (S)-Enantiomer | 61-62 °C | 15 Torr | Not Specified | |

| Melting Point | Data not available | - | - | - |

Note on Data: The available boiling point data highlights the significant impact of pressure on this physical property. The value for the (R)-enantiomer is provided at atmospheric pressure, while the data for the (S)-enantiomer is at reduced pressure. It is important to consider these conditions when comparing values. To date, no experimentally determined melting point for Methyl 2-hydroxy-3-methylbutanoate has been reported in publicly available literature. The compound exists as a liquid at room temperature.[2]

Experimental Determination of Physical Properties

To ensure the highest degree of accuracy, the boiling and melting points of a compound should be determined experimentally. The following sections outline standard laboratory protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Protocol:

-

Sample Preparation: Place approximately 0.5 mL of Methyl 2-hydroxy-3-methylbutanoate into a small test tube (Durham tube).

-

Capillary Inversion: Insert a sealed-end capillary tube, open end down, into the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Observation: Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices:

-

The inverted capillary tube traps a small amount of air. As the liquid is heated, this air expands and is replaced by the vapor of the substance.

-

At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, leading to a steady stream of bubbles.

-

Upon cooling, the vapor pressure drops, and the higher atmospheric pressure forces the liquid back into the capillary. This precise point of equilibrium provides an accurate boiling point measurement.

Workflow for Boiling Point Determination (Thiele Tube Method)

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point

Although Methyl 2-hydroxy-3-methylbutanoate is a liquid at ambient temperature, the determination of the melting point of its solid form (if obtainable at low temperatures) or of solid derivatives is a crucial technique for purity assessment. A pure crystalline solid exhibits a sharp melting point, typically within a 0.5-1.0 °C range.

Methodology: Capillary Melting Point Method

Protocol:

-

Sample Preparation: Ensure the solid sample is thoroughly dried and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample at a controlled rate.

-

Observation and Measurement: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Trustworthiness and Self-Validation:

-

The sharpness of the melting point range is a primary indicator of purity. Impurities will typically cause a depression and broadening of the melting range.

-

Calibration of the thermometer with known standards is essential for accurate and trustworthy results.

Logical Relationship in Purity Assessment via Melting Point

Caption: Purity and Melting Point Correlation.

Conclusion

The physical properties of Methyl 2-hydroxy-3-methylbutanoate, particularly its boiling point, are critical for its effective use in scientific research and industrial applications. While experimental data for its melting point remains elusive, standardized methodologies for the determination of both boiling and melting points provide a robust framework for obtaining reliable data. For drug development professionals and researchers, the careful and accurate characterization of these properties is a prerequisite for the synthesis of pure, well-defined molecules.

References

-

ChemBK. (S)-Methyl 2-hydroxy-3-methylbutanoate. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-hydroxy-3-methylbutanoate: A Chiral Building Block for Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of methyl 2-hydroxy-3-methylbutanoate, a valuable chiral intermediate in organic synthesis, particularly within the realm of drug discovery and development. We will delve into its chemical identity, stereoselective synthesis, and critical role as a precursor to complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this versatile building block.

Core Chemical Identity

Methyl 2-hydroxy-3-methylbutanoate is a chiral α-hydroxy ester. Its molecular structure contains a stereocenter at the second carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-methyl 2-hydroxy-3-methylbutanoate and (R)-methyl 2-hydroxy-3-methylbutanoate. The biological activity of pharmaceuticals derived from this molecule is often dependent on the specific stereochemistry of this center, making enantioselective synthesis a critical consideration.

| Identifier | Value |

| Molecular Formula | C₆H₁₂O₃[1][2][3] |

| Molecular Weight | 132.16 g/mol [1][2][3] |

| CAS Number (Racemic) | 21632-23-5, 17417-00-4[1][2] |

| CAS Number (S)-enantiomer | 24347-63-5[4] |

| CAS Number (R)-enantiomer | 90244-32-9 |

The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule is paramount. Chiral building blocks, such as methyl 2-hydroxy-3-methylbutanoate, are foundational components for constructing enantiomerically pure drugs. The use of a single enantiomer can lead to improved therapeutic efficacy, a better safety profile, and reduced side effects compared to a racemic mixture. This is because biological targets, like enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. The synthesis of single-enantiomer drugs is a significant focus of modern pharmaceutical research, driving the demand for high-purity chiral intermediates.

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure methyl 2-hydroxy-3-methylbutanoate is a key challenge. Direct synthesis of a single enantiomer is preferable to the resolution of a racemic mixture, which is often less efficient. Two prominent strategies for achieving this are biocatalytic reduction and synthesis from the chiral pool.

Biocatalytic Asymmetric Reduction of a Prochiral Ketone

A highly effective and green method for synthesizing chiral α-hydroxy esters is the asymmetric reduction of their corresponding α-keto esters. In the case of methyl 2-hydroxy-3-methylbutanoate, this involves the enzymatic reduction of methyl 2-oxo-3-methylbutanoate.

Sources

- 1. Chemoenzymatic synthesis of alpha-hydroxy-beta-methyl-gamma-hydroxy esters: role of the keto-enol equilibrium to control the stereoselective hydrogenation in a key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Data of Methyl 2-hydroxy-3-methylbutanoate: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-hydroxy-3-methylbutanoate (C₆H₁₂O₃), a key organic ester with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Blueprint

Methyl 2-hydroxy-3-methylbutanoate, with a molecular weight of 132.16 g/mol , is a chiral α-hydroxy ester.[1][2][3][4] Its structure, featuring a hydroxyl group on the carbon adjacent to the ester carbonyl, gives rise to characteristic spectroscopic signatures that are pivotal for its identification and characterization. Understanding these spectral features is fundamental for quality control, reaction monitoring, and metabolic studies involving this compound.

This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of Methyl 2-hydroxy-3-methylbutanoate.

Caption: 2D Structure of Methyl 2-hydroxy-3-methylbutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 2-hydroxy-3-methylbutanoate provides detailed information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for Methyl 2-hydroxy-3-methylbutanoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.95 | d | 1H | H-2 |

| ~3.75 | s | 3H | -OCH₃ |

| ~2.50 | m | 1H | H-3 |

| ~1.00 | d | 3H | -CH(CH₃)₂ |

| ~0.90 | d | 3H | -CH(CH₃)₂ |

| ~3.0-4.0 | br s | 1H | -OH |

Note: Predicted data is based on analogous structures and established chemical shift principles. Experimental values may vary depending on the solvent and instrument frequency.

Interpretation:

-

-OCH₃ (Methyl Ester): A sharp singlet integrating to three protons is expected around 3.75 ppm, characteristic of the methyl ester group.

-

H-2 (α-proton): The proton on the carbon bearing the hydroxyl group (C-2) is expected to appear as a doublet around 3.95 ppm due to coupling with the adjacent H-3 proton.

-

H-3 (β-proton): This proton, being adjacent to both the α-proton and the two methyl groups, will exhibit a complex multiplet around 2.50 ppm.

-

-CH(CH₃)₂ (Isopropyl Methyls): The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center at C-2. This non-equivalence can lead to two distinct doublets around 1.00 and 0.90 ppm, each integrating to three protons and coupled to H-3.

-

-OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet. Its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for Methyl 2-hydroxy-3-methylbutanoate

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175 | C=O (Ester) |

| ~75 | C-2 (-CHOH) |

| ~52 | -OCH₃ |

| ~32 | C-3 (-CH) |

| ~19 | -CH(CH₃)₂ |

| ~17 | -CH(CH₃)₂ |

Source: Data sourced from SpectraBase.[5]

Interpretation:

-

C=O (Ester Carbonyl): The ester carbonyl carbon is the most deshielded, appearing at approximately 175 ppm.

-

C-2 (α-carbon): The carbon attached to the hydroxyl group resonates around 75 ppm.

-

-OCH₃ (Methyl Ester Carbon): The carbon of the methyl ester group is typically found around 52 ppm.

-

C-3 (β-carbon): The methine carbon of the isopropyl group appears at approximately 32 ppm.

-

-CH(CH₃)₂ (Isopropyl Methyl Carbons): Similar to the protons, the two methyl carbons of the isopropyl group are diastereotopic, leading to two distinct signals around 19 and 17 ppm.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Weigh approximately 10-20 mg of pure Methyl 2-hydroxy-3-methylbutanoate into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 200 ppm.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2-hydroxy-3-methylbutanoate is characterized by absorptions corresponding to the O-H, C-H, C=O, and C-O bonds.

Table 3: Characteristic IR Absorption Bands for Methyl 2-hydroxy-3-methylbutanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1735-1750 | Strong, Sharp | C=O stretch (ester) |

| 1250-1000 | Strong | C-O stretch |

Source: Data interpreted from typical values for α-hydroxy esters.[6]

Interpretation:

-

O-H Stretch: A prominent broad band in the region of 3500-3200 cm⁻¹ is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the methyl and isopropyl groups.

-

C=O Stretch: A very strong and sharp absorption band in the 1735-1750 cm⁻¹ region is indicative of the ester carbonyl group.

-

C-O Stretch: One or more strong bands in the fingerprint region, typically between 1250-1000 cm⁻¹, correspond to the C-O single bond stretching vibrations of the ester and the alcohol.

Experimental Protocol for FT-IR Analysis

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[7]

-

Place one to two drops of neat Methyl 2-hydroxy-3-methylbutanoate onto the surface of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.[7]

Data Acquisition:

-

Acquire a background spectrum of the empty IR spectrometer.

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Table 4: Major Fragments in the Mass Spectrum of Methyl 2-hydroxy-3-methylbutanoate

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 117 | [M - CH₃]⁺ |

| 101 | [M - OCH₃]⁺ |

| 89 | [M - C₃H₇]⁺ or [CH(OH)COOCH₃]⁺ |

| 73 | [C₃H₅O₂]⁺ or [CH(OH)CO]⁺ |

| 59 | [COOCH₃]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Source: Data interpreted from the NIST WebBook mass spectrum.[8]

Fragmentation Analysis:

The mass spectrum of Methyl 2-hydroxy-3-methylbutanoate shows a discernible molecular ion peak at m/z 132. The fragmentation is driven by the functional groups present:

-

Loss of a Methyl Group (m/z 117): Cleavage of a methyl group from the isopropyl moiety.

-

Loss of a Methoxy Group (m/z 101): α-cleavage at the ester functionality.

-

α-Cleavage (m/z 89 and 43): The bond between C2 and C3 can cleave, leading to the formation of the isopropyl cation ([C₃H₇]⁺, m/z 43) and the [CH(OH)COOCH₃]⁺ fragment (m/z 89).

-

McLafferty Rearrangement is not favored in this molecule as there is no γ-hydrogen available for the rearrangement.

-

Other Fragments: The peak at m/z 59 is characteristic of the methoxycarbonyl fragment, [COOCH₃]⁺.

Experimental Protocol for GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of Methyl 2-hydroxy-3-methylbutanoate in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters (Illustrative):

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Caption: Proposed fragmentation pathway for Methyl 2-hydroxy-3-methylbutanoate.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural elucidation of Methyl 2-hydroxy-3-methylbutanoate. The characteristic signals in each spectroscopic technique, from the diastereotopic protons in ¹H NMR to the distinct carbonyl stretch in IR and the predictable fragmentation in MS, create a unique spectral fingerprint for this molecule. This guide serves as a foundational reference for researchers working with this compound, enabling confident identification and characterization in a variety of scientific applications.

References

-

SpectraBase. Methyl 2-hydroxy-3-methylbutanoate. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

-

PubChem. (S)-Methyl 2-hydroxy-3-methylbutanoate. [Link]

-

NIST WebBook. Butyric acid, 2-hydroxy-3-methyl-, methyl ester. [Link]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

Shimadzu. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. organomation.com [organomation.com]

- 3. (S)-Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 11194352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-hydroxy-3-methylbutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the Solubility of Methyl 2-hydroxy-3-methylbutanoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-hydroxy-3-methylbutanoate (CAS No. 21632-23-5), a key intermediate in various synthetic applications.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility and provides a detailed, field-proven methodology for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate process development, formulation, and purification.

Introduction: Understanding Methyl 2-hydroxy-3-methylbutanoate

Methyl 2-hydroxy-3-methylbutanoate is an alpha-hydroxy ester with the chemical formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol .[3] Its structure, featuring a hydroxyl group, an ester functional group, and a branched alkyl chain, dictates its physicochemical properties and, consequently, its solubility in different organic solvents. The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl and carbonyl oxygens) suggests a nuanced solubility profile.[4][5]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | PubChem[3] |

| Molecular Weight | 132.16 g/mol | PubChem[3] |

| IUPAC Name | Methyl 2-hydroxy-3-methylbutanoate | Guidechem[1] |

| CAS Number | 21632-23-5 | Guidechem[1] |

| Form | Liquid | Sigma-Aldrich |

| Complexity | 98.5 | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[3] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] The polarity of both the solute (Methyl 2-hydroxy-3-methylbutanoate) and the solvent, as well as specific intermolecular interactions, are critical factors.

Polarity and Hydrogen Bonding

Methyl 2-hydroxy-3-methylbutanoate can be classified as a moderately polar molecule. The ester and hydroxyl groups contribute to its polarity and its capacity for hydrogen bonding.

-

Hydrogen Bond Donating and Accepting: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. This capability is crucial for its solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The carbonyl group in the ester creates a significant dipole moment, enabling dipole-dipole interactions with other polar molecules.

-

Van der Waals Forces: The alkyl chain (isopropyl group) contributes to non-polar character, allowing for van der Waals interactions with non-polar solvents.

Predicted Solubility in Common Solvent Classes

Based on these structural features, we can predict the solubility behavior of Methyl 2-hydroxy-3-methylbutanoate:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected in short-chain alcohols due to the strong potential for hydrogen bonding. While a related compound, 2-methylbutyric acid, is soluble in water, ethanol, and ether, the ester's solubility in water is likely to be moderate, decreasing with longer alkyl chain alcohols.[7] Esters can accept hydrogen bonds from water but cannot donate them, which makes them generally less water-soluble than their parent alcohols.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good solubility is anticipated in these solvents. The dipole-dipole interactions between the ester's carbonyl group and the polar aprotic solvent molecules will be the primary driving force for dissolution.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. The polar functional groups of Methyl 2-hydroxy-3-methylbutanoate will have weak interactions with non-polar solvent molecules. The non-polar alkyl portion of the ester will favor some interaction, but this is unlikely to overcome the strong intermolecular forces between the ester molecules themselves.

The following diagram illustrates the key molecular interactions influencing solubility.

Caption: Intermolecular forces governing the solubility of Methyl 2-hydroxy-3-methylbutanoate.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Methyl 2-hydroxy-3-methylbutanoate in various organic solvents.

Materials and Equipment

-

Methyl 2-hydroxy-3-methylbutanoate (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or incubator

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Volumetric flasks and appropriate glassware

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Methyl 2-hydroxy-3-methylbutanoate into a series of vials.

-

Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials. Ensure an excess of solid/liquid solute remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling and Dilution:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid/liquid phase, it is advisable to use a syringe filter.

-

Dilute the collected supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of Methyl 2-hydroxy-3-methylbutanoate of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

-

Safety and Handling

Methyl 2-hydroxy-3-methylbutanoate is classified as a flammable liquid and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

While specific, publicly available quantitative solubility data for Methyl 2-hydroxy-3-methylbutanoate is scarce, a strong predictive understanding of its behavior can be derived from its molecular structure. Its amphiphilic nature, with both polar (hydroxyl and ester) and non-polar (alkyl) moieties, suggests a broad solubility in polar protic and aprotic solvents, with limited solubility in non-polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This foundational knowledge is critical for the effective application of Methyl 2-hydroxy-3-methylbutanoate in research and development.

References

-

PubChem. (S)-Methyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. [Link]

-

Loru, F., et al. (2025). Intra- vs. intermolecular hydrogen bonding: Dimers of alpha-hydroxyesters with methanol. Journal of Molecular Structure, 1285, 135439. [Link]

-

Waters. (2025). Solvent miscibility. Waters Help Center. [Link]

-

PubChem. Methyl 3-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. [Link]

-

Abbott, S. Solvent Miscibility | Practical Solubility Science. [Link]

-

Scribd. Solvent Miscibility Table | PDF. [Link]

-

Scribd. Ester Solubility and Preparation Lab Report | PDF. [Link]

-

PubChem. Methyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. [Link]

-

Chemsrc. METHYL-2-HYDROXY-3-METHYL BUTANOATE | CAS#:21632-23-5. [Link]

-

ChemBK. DL-2-Methylbutyric acid - Physico-chemical Properties. [Link]

-

AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data, 39(2), 023103. [Link]

-

Cheméo. Butanoic acid, 2-methyl- - Physical Properties. [Link]

-

MDPI. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. International Journal of Molecular Sciences, 23(20), 12591. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. METHYL-2-HYDROXY-3-METHYL BUTANOATE | CAS#:21632-23-5 | Chemsrc [chemsrc.com]

- 3. (S)-Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 11194352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 600-07-7 | CAS DataBase [m.chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. fishersci.dk [fishersci.dk]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-hydroxy-3-methylbutanoate: Discovery, Natural Occurrence, and Synthesis

Abstract

Methyl 2-hydroxy-3-methylbutanoate is a chiral ester that contributes to the sensory profiles of various natural products, most notably fruits and fermented beverages. Its presence and stereoisomeric distribution are of significant interest in flavor chemistry, metabolic research, and as a chiral building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and chemical synthesis of Methyl 2-hydroxy-3-methylbutanoate, tailored for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Flavor and Function

Methyl 2-hydroxy-3-methylbutanoate (also known as methyl 2-hydroxyisovalerate) is a volatile organic compound with the chemical formula C₆H₁₂O₃.[1][2] Its structure features a chiral center at the C2 position, leading to the existence of two enantiomers: (R)-Methyl 2-hydroxy-3-methylbutanoate and (S)-Methyl 2-hydroxy-3-methylbutanoate. This stereochemistry is crucial as the biological activity and sensory properties of each enantiomer can differ significantly.

While not as extensively studied as other flavor compounds, Methyl 2-hydroxy-3-methylbutanoate is recognized for its contribution to the fruity and sweet notes in various foods and beverages. Beyond its role as a flavor compound, its α-hydroxy ester moiety makes it a valuable synthon for the preparation of more complex chiral molecules in the pharmaceutical and agrochemical industries. This guide aims to consolidate the current scientific understanding of this multifaceted molecule.

Natural Occurrence: A Widespread but Subtle Presence

Methyl 2-hydroxy-3-methylbutanoate is a natural constituent of a variety of fruits and fermented products. Its detection is often accomplished using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS), frequently coupled with solid-phase microextraction (SPME) for sample preparation.[3][4][5]

Presence in Fruits

This ester is a component of the complex aroma profiles of several popular fruits. While its concentration can be low compared to other volatile compounds, it can still play a role in the overall sensory perception.

-

Strawberries (Fragaria × ananassa): Methyl 2-hydroxy-3-methylbutanoate has been identified as a volatile component in several strawberry cultivars.[3][6][7] The volatile profiles of strawberries are complex, with esters being major contributors to their characteristic fruity aroma.[3][7]

-

Apples (Malus domestica): Studies on the volatile compounds in apple peels have identified a wide range of esters, and while not always a major component, Methyl 2-hydroxy-3-methylbutanoate has been reported in some cultivars.[8][9][10][11]

Role in Fermented Beverages

The process of fermentation can lead to the formation of a diverse array of flavor compounds, including Methyl 2-hydroxy-3-methylbutanoate.

-

Wine: The presence of the related ethyl ester, ethyl 2-hydroxy-3-methylbutanoate, is well-documented in wine, where it is considered a potential marker of lactic acid bacteria esterase activity. While the direct quantification of the methyl ester is less common, its formation through microbial metabolic pathways is plausible.

Occurrence in Other Fermented Foods

The microbial activity in various fermented foods can also lead to the production of this compound. For instance, the degradation of amino acids during fermentation is a known pathway for the formation of branched-chain fatty acids and their esters.[12]

| Natural Source | Analytical Method | Key Findings |

| Strawberries | SPME-GC-MS | Identified as a volatile component contributing to the complex aroma profile.[3][6][7] |

| Apples | HS-SPME-GC-MS | Detected in the peel of various apple cultivars.[8][9][11] |

| Wine | GC-MS | The related ethyl ester is present, suggesting the potential for the methyl ester. |

| Fermented Foods | GC-MS | Branched-chain esters are known products of amino acid metabolism by microorganisms. |

Table 1: Summary of the Natural Occurrence of Methyl 2-hydroxy-3-methylbutanoate and Related Compounds.

The Biosynthetic Pathway: A Link to Valine Metabolism

The biosynthesis of Methyl 2-hydroxy-3-methylbutanoate is intricately linked to the metabolic pathway of the branched-chain amino acid, L-valine. The key precursor is α-ketoisovalerate (also known as 2-ketoisovalerate), an intermediate in both the biosynthesis and degradation of valine.[13][14]

The proposed biosynthetic pathway involves two key enzymatic steps:

-

Reduction of α-Ketoisovalerate: The keto group of α-ketoisovalerate is reduced to a hydroxyl group to form 2-hydroxy-3-methylbutanoic acid (also known as 2-hydroxyisovaleric acid). This reduction is catalyzed by a class of enzymes known as ketopantoate reductases or other related dehydrogenases that utilize NADH or NADPH as a cofactor.[15] For example, in the bacterium Klebsiella pneumoniae, the enzymes PanE, PanE2, and IlvC have been shown to possess 2-ketoisovalerate reductase activity.[15]

-

Esterification: The resulting 2-hydroxy-3-methylbutanoic acid is then esterified with methanol to form Methyl 2-hydroxy-3-methylbutanoate. This reaction is likely catalyzed by a methyltransferase enzyme, which transfers a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to the carboxylic acid group of 2-hydroxy-3-methylbutanoic acid.[16][17]

Diagram 1: Proposed Biosynthetic Pathway of Methyl 2-hydroxy-3-methylbutanoate.

Chemical Synthesis: Routes to a Chiral Ester

The chemical synthesis of Methyl 2-hydroxy-3-methylbutanoate can be approached through several established methods for the preparation of α-hydroxy esters. The choice of method often depends on the desired stereochemistry (racemic or enantiomerically pure) and the availability of starting materials.

Racemic Synthesis

A common method for the synthesis of racemic α-hydroxy esters is through the hydrolysis of the corresponding α-halo ester followed by esterification, or via the cyanohydrin pathway. A straightforward approach involves the esterification of commercially available 2-hydroxy-3-methylbutanoic acid.

Protocol 1: Racemic Synthesis via Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-3-methylbutanoic acid (1.0 eq) in an excess of methanol (10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Diagram 2: Workflow for the Racemic Synthesis of Methyl 2-hydroxy-3-methylbutanoate.

Enantioselective Synthesis

The synthesis of enantiomerically pure Methyl 2-hydroxy-3-methylbutanoate is of greater interest for applications in drug development and as chiral probes. This can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

Protocol 2: Asymmetric Hydrogenation for (R)- or (S)-Methyl 2-hydroxy-3-methylbutanoate

A powerful method for the enantioselective synthesis of α-hydroxy esters is the asymmetric hydrogenation of the corresponding α-keto ester, methyl 2-keto-3-methylbutanoate. The choice of a chiral catalyst, typically a transition metal complex with a chiral ligand, determines the stereochemical outcome.

-

Substrate Preparation: Synthesize methyl 2-keto-3-methylbutanoate from 2-keto-3-methylbutanoic acid via Fischer esterification as described in Protocol 1.

-

Catalyst Preparation: In an inert atmosphere (glovebox), prepare the chiral catalyst. For example, a ruthenium-BINAP complex, such as [RuCl₂(BINAP)]₂, can be used. The chirality of the BINAP ligand ((R)- or (S)-BINAP) will determine the enantiomer of the product.

-

Reaction Setup: In a high-pressure reactor, dissolve methyl 2-keto-3-methylbutanoate (1.0 eq) and the chiral catalyst (0.001-0.01 eq) in a degassed solvent, such as methanol or ethanol.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 atm) and stir the reaction at a controlled temperature (e.g., 25-50 °C).

-

Monitoring and Workup: Monitor the reaction for the consumption of the starting material. Once complete, carefully vent the reactor and concentrate the reaction mixture.

-

Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[13]

| Parameter | Racemic Synthesis (Protocol 1) | Asymmetric Synthesis (Protocol 2) |

| Starting Material | 2-Hydroxy-3-methylbutanoic acid | Methyl 2-keto-3-methylbutanoate |

| Key Reagent | Methanol, Acid Catalyst | H₂, Chiral Ru-BINAP catalyst |

| Stereocontrol | None (produces racemate) | High (produces one enantiomer) |

| Typical Yield | >90% | >95% |

| Enantiomeric Excess | 0% | >95% ee |

Table 2: Comparison of Racemic and Asymmetric Synthesis Routes.

Conclusion and Future Perspectives

Methyl 2-hydroxy-3-methylbutanoate, while a minor component in the vast world of natural products, holds significant importance in the realms of flavor chemistry and synthetic organic chemistry. Its natural occurrence in fruits and fermented products highlights its role in shaping sensory experiences. The elucidation of its biosynthetic pathway from L-valine provides a foundation for metabolic engineering approaches to produce this and related chiral molecules.

Future research will likely focus on several key areas:

-

Quantitative Analysis: More extensive quantitative studies are needed to determine the concentration of Methyl 2-hydroxy-3-methylbutanoate in a wider range of natural sources and to understand its impact on flavor profiles.

-

Enzymatic Synthesis: The development of efficient enzymatic or whole-cell biocatalytic systems for the enantioselective synthesis of this compound could provide a green and sustainable alternative to traditional chemical methods.

-

Applications in Synthesis: The utility of enantiomerically pure Methyl 2-hydroxy-3-methylbutanoate as a chiral building block for the synthesis of complex, biologically active molecules remains an area ripe for exploration.

This guide has provided a comprehensive overview of the current knowledge surrounding Methyl 2-hydroxy-3-methylbutanoate. It is our hope that this will serve as a valuable resource for scientists and researchers, stimulating further investigation into this intriguing molecule.

References

-

Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening. (2024). Horticulturae. [Link]

-

2-Hydroxyisovalerate production by Klebsiella pneumoniae. (2023). PubMed. [Link]

-

Volatile compounds identified using HS-SPME-GC/MS in strawberries. ResearchGate. [Link]

-

Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O. (2015). PMC. [Link]

-

Using GC-MS to Analyze the Flavors in Fruit. (2023). AZoLifeSciences. [Link]

-

Butanoic acid, 3-hydroxy-, methyl ester, (R) -. Organic Syntheses. [Link]

-

Asymmetric-Synthesis. Asymmetric-Synthesis. [Link]

-

n-benzyl-2,3-azetidinedione. Organic Syntheses. [Link]

-

Changes in Volatile Compounds in Short-Term High CO2-Treated 'Seolhyang' Strawberry (Fragaria × ananassa) Fruit during Cold Storage. (2022). NIH. [Link]

-

Identification of a New Blend of Apple Volatiles Attractive to the Apple Maggot. (2010). ResearchGate. [Link]

-

Volatile components in three strawberry cultivars with white flesh. Acta Horticulturae. [Link]

-

Enzymatic strategies for asymmetric synthesis. (2018). PMC. [Link]

-

Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed. [Link]

-

Esterification, Purification and Identification of Cinnamic Acid Esters. SCIRP. [Link]

-

alpha-Ketoisovaleric acid (PAMDB000606). P. aeruginosa Metabolome Database. [Link]

-

Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. ResearchGate. [Link]

-

Relative compositions (%) of methyl butanoate detected in different... ResearchGate. [Link]

-

Methyl 3-hydroxy-2-methylbutanoate. PubChem. [Link]

-

(S)-Methyl 2-hydroxy-3-methylbutanoate. PubChem. [Link]

-

Formation of beta-hydroxyisovalerate by an alpha-ketoisocaproate oxygenase in human liver. PubMed. [Link]

-

Fermentation Microorganisms and Flavor Changes in Fermented Foods. USDA ARS. [Link]

-

Methyltransferase. Wikipedia. [Link]

-

Methyl 2-hydroxy-3-methylbutanoate. SpectraBase. [Link]

-

Methyltransferases: Functions and Applications. (2019). PMC. [Link]

-

Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. (2021). PMC. [Link]

-

Biosynthesis of poly(2-hydroxyisovalerate-co-lactate) by metabolically engineered Escherichia coli. PubMed. [Link]

-

Involvement of an activation protein in the methanol:2-mercaptoethanesulfonic acid methyltransferase reaction in Methanosarcina barkeri. PubMed. [Link]

-

Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC. (2021). Semantic Scholar. [Link]

-

The information of discriminant volatile compounds of fifteen apple cultivars. ResearchGate. [Link]

-

Evaluation of Metabolic Engineering Strategies on 2-Ketoisovalerate Production by Escherichia coli. (2022). PMC. [Link]

-

Volatiles Profile of Red Apple from Marche Region (Italy). ACG Publications. [Link]

-

a-Ketoisovaleric Acid. Rupa Health. [Link]

-

Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. ResearchGate. [Link]

- Method for producing methyl 2-hydroxybutanoate.

-

Structural basis of O-methylation of (2-heptyl-)1-hydroxyquinolin-4(1H)-one and related compounds by the heterocyclic toxin methyltransferase Rv0560c of Mycobacterium tuberculosis. PubMed. [Link]

-

methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. [Link]

-

Solubility engineering of the HhaI methyltransferase. PubMed. [Link]

-

Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. ResearchGate. [Link]

- Process for the synthesis of alpha-hydroxy-esters.

Sources

- 1. Methyl 2-hydroxy-3-methylbutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. hst-j.org [hst-j.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 6. researchgate.net [researchgate.net]

- 7. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. aocs.org [aocs.org]

- 13. Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway of Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P. aeruginosa Metabolome Database: alpha-Ketoisovaleric acid (PAMDB000606) [pseudomonas.umaryland.edu]

- 15. 2-Hydroxyisovalerate production by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methyltransferase - Wikipedia [en.wikipedia.org]

- 17. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Methyl 2-hydroxy-3-methylbutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-3-methylbutanoate, a chiral ester of significant interest in flavor chemistry and as a synthetic building block, exists as a pair of enantiomers due to the presence of a stereocenter at the C2 position. The distinct three-dimensional arrangement of these stereoisomers, designated as (R)- and (S)-methyl 2-hydroxy-3-methylbutanoate, gives rise to unique biological and physicochemical properties. This technical guide provides a comprehensive exploration of the stereochemistry of this molecule, detailing methodologies for its stereoselective synthesis, analytical techniques for the separation and quantification of its enantiomers, and the implications of its chirality in various scientific and industrial contexts. This document is designed to serve as an authoritative resource, integrating foundational principles with practical, field-proven protocols to support advanced research and development.

Introduction: The Significance of Chirality in Methyl 2-hydroxy-3-methylbutanoate

Chirality is a fundamental property of molecular structure that has profound implications in chemistry, biology, and pharmacology. Molecules that are non-superimposable mirror images of each other are known as enantiomers. Methyl 2-hydroxy-3-methylbutanoate possesses a single chiral center at the carbon atom bearing the hydroxyl group (C2), which results in the existence of two enantiomers: (S)-methyl 2-hydroxy-3-methylbutanoate and (R)-methyl 2-hydroxy-3-methylbutanoate.[1][2]

The differential interaction of these enantiomers with other chiral entities, such as biological receptors or chiral stationary phases in chromatography, necessitates their separation and individual characterization. In the pharmaceutical industry, it is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] Similarly, in the flavor and fragrance industry, the sensory properties of enantiomers can be markedly distinct. For the closely related ethyl 2-hydroxy-3-methylbutanoate, the (R)-enantiomer is described as having a "heavier fruity odor," while the (S)-form is characterized by "red fruits," "pineapple," and "green apple" notes.[5] This underscores the critical importance of stereochemical control and analysis in the study and application of methyl 2-hydroxy-3-methylbutanoate.

This guide will delve into the key aspects of managing the stereochemistry of this molecule, from its synthesis to its analysis, providing the technical foundation required for its effective utilization in research and development.

Stereochemistry and Physicochemical Properties

The two enantiomers of methyl 2-hydroxy-3-methylbutanoate are depicted below. The designation of (R) or (S) is determined by the Cahn-Ingold-Prelog priority rules.